N-allyl-N'-(2-fluorophenyl)ethanediamide
Overview
Description
N-allyl-N'-(2-fluorophenyl)ethanediamide is a useful research compound. Its molecular formula is C11H11FN2O2 and its molecular weight is 222.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.08045576 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Applications and Synthesis N-allyl-N'-(2-fluorophenyl)ethanediamide has been implicated in catalytic processes, especially those involving C-C and C-H bond formations. For instance, iridium catalyzed carbonyl (2-fluoro)allylations from the alcohol or aldehyde oxidation level via transfer hydrogenation showcases the compound's role in synthesizing syn-3-fluoro-1-alcohols with high enantioselectivity (Hassan, Montgomery, & Krische, 2012). Furthermore, the catalytic asymmetric allylation of carbonyl compounds and imines with organoboronates underlines the importance of this chemical framework in creating chiral homoallylic alcohols and amines, critical for natural product and pharmaceutical synthesis (Huo, Duvall, Huang, & Hong, 2014).
Material Science Applications In the realm of material science, the synthesis and catalysis capabilities of this compound derivatives are explored for the development of new materials. For example, the synthesis of diallyl-containing polyimide and the investigation of allyl groups on material properties demonstrate the compound's potential in creating materials with enhanced thermal properties and stability (Lin, Wong, Wang, Chang, & Juang, 2015).
Organic Synthesis The utility of this compound in organic synthesis is further exemplified by its involvement in the synthesis of fluorinated compounds. The activation of allylic and benzylic C–F bonds for the synthesis of functionalized molecules is a burgeoning area of interest, where such compounds serve as building blocks for complex molecule preparation (Unzner & Magauer, 2015).
Enantioselective Synthesis The compound's framework also aids in the enantioselective synthesis of allylboronates, showcasing its critical role in producing molecules with high enantiomeric purity, which is essential for the pharmaceutical industry. The catalyzed substitution reactions highlight the ability to create complex, biologically relevant molecules with high yield and selectivity (Guzman-Martinez & Hoveyda, 2010).
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-prop-2-enyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-2-7-13-10(15)11(16)14-9-6-4-3-5-8(9)12/h2-6H,1,7H2,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWCYDSOHXVWOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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